N'-[(E)-(2-Hydroxy-1-naphthyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-YL]sulfanyl}acetohydrazide
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Overview
Description
N’-[(E)-(2-Hydroxy-1-naphthyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-YL]sulfanyl}acetohydrazide is a complex organic compound with a molecular formula of C28H24N4O2S and a molecular weight of 480.593 g/mol . This compound is known for its unique structure, which includes a naphthyl group, a benzimidazole moiety, and a sulfanyl-acetohydrazide linkage. It is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
The synthesis of N’-[(E)-(2-Hydroxy-1-naphthyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-YL]sulfanyl}acetohydrazide typically involves a multi-step process. One common method includes the condensation of 2-hydroxy-1-naphthaldehyde with 2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-YL]sulfanyl}acetohydrazide under specific reaction conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
N’-[(E)-(2-Hydroxy-1-naphthyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-YL]sulfanyl}acetohydrazide undergoes various chemical reactions, including:
Scientific Research Applications
N’-[(E)-(2-Hydroxy-1-naphthyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-YL]sulfanyl}acetohydrazide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N’-[(E)-(2-Hydroxy-1-naphthyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-YL]sulfanyl}acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting antiproliferative activity .
Comparison with Similar Compounds
N’-[(E)-(2-Hydroxy-1-naphthyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-YL]sulfanyl}acetohydrazide can be compared with similar compounds such as:
N’-[(E)-(2-Hydroxy-1-naphthyl)methylidene]-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide: This compound has a similar structure but includes a thieno[2,3-c]pyrazole moiety instead of a benzimidazole.
2-(4-((1H-benzimidazol-2-yl)thio)benzylidene)hydrazine-1-carbothioamide: This compound features a benzimidazole-thio linkage similar to the target compound.
Properties
Molecular Formula |
C28H24N4O2S |
---|---|
Molecular Weight |
480.6 g/mol |
IUPAC Name |
N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-2-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C28H24N4O2S/c1-19-10-12-20(13-11-19)17-32-25-9-5-4-8-24(25)30-28(32)35-18-27(34)31-29-16-23-22-7-3-2-6-21(22)14-15-26(23)33/h2-16,33H,17-18H2,1H3,(H,31,34)/b29-16+ |
InChI Key |
XLRKQOXWRWPVKQ-MUFRIFMGSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)N/N=C/C4=C(C=CC5=CC=CC=C54)O |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)NN=CC4=C(C=CC5=CC=CC=C54)O |
Origin of Product |
United States |
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